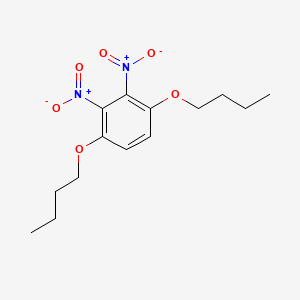
1,4-Dibutoxy-2,3-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibutoxy-2,3-dinitrobenzene: is an organic compound with the molecular formula C14H20N2O6 It is a derivative of dinitrobenzene, where two butoxy groups are substituted at the 1 and 4 positions of the benzene ring, and two nitro groups are substituted at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-2,3-dinitrobenzene typically involves the nitration of 1,4-dibutoxybenzene. The nitration process is an electrophilic aromatic substitution reaction where nitro groups are introduced into the aromatic ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired dinitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature and concentration controls to ensure the safety and efficiency of the nitration reaction. The product is then purified through crystallization or distillation to obtain the desired purity.
化学反応の分析
Types of Reactions
1,4-Dibutoxy-2,3-dinitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,4-dibutoxy-2,3-diaminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized benzene derivatives, though less common.
科学的研究の応用
1,4-Dibutoxy-2,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Dibutoxy-2,3-dinitrobenzene involves its interaction with molecular targets through its nitro and butoxy groups. The nitro groups can participate in redox reactions, while the butoxy groups can interact with hydrophobic regions of biomolecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison
1,4-Dibutoxy-2,3-dinitrobenzene is unique due to the presence of butoxy groups, which impart different chemical properties compared to other dinitrobenzene isomers The butoxy groups increase the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules
特性
CAS番号 |
54630-52-3 |
|---|---|
分子式 |
C14H20N2O6 |
分子量 |
312.32 g/mol |
IUPAC名 |
1,4-dibutoxy-2,3-dinitrobenzene |
InChI |
InChI=1S/C14H20N2O6/c1-3-5-9-21-11-7-8-12(22-10-6-4-2)14(16(19)20)13(11)15(17)18/h7-8H,3-6,9-10H2,1-2H3 |
InChIキー |
FNUBDFOGQVNBFS-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C(=C(C=C1)OCCCC)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


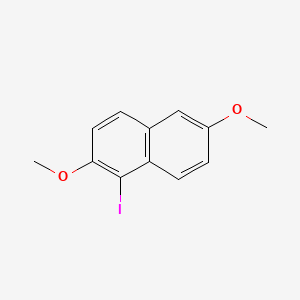
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)
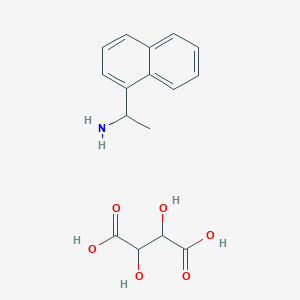
![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)
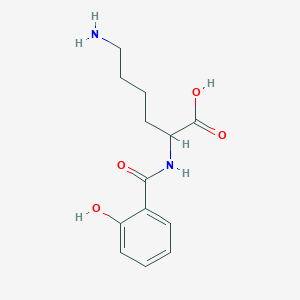
![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14155160.png)
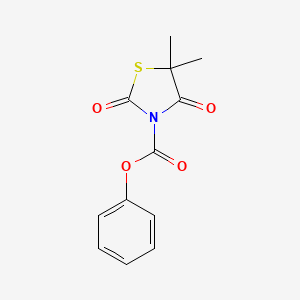

![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
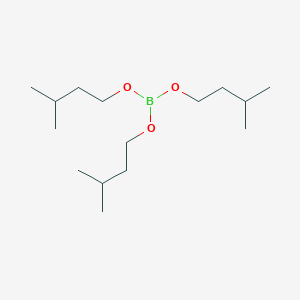
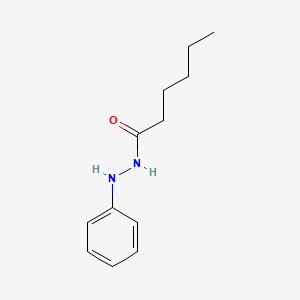
![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)

